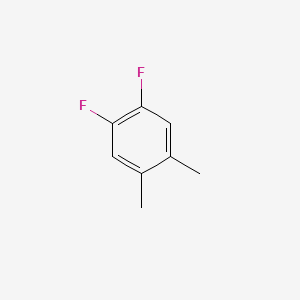

4,5-Difluoro-ortho-xylene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluoro-ortho-xylene is a useful research compound. Its molecular formula is C8H8F2 and its molecular weight is 142.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4,5-Difluoro-ortho-xylene, and how are fluorination positions controlled?

- Methodology : Fluorination typically employs electrophilic aromatic substitution (EAS) using fluorinating agents like Selectfluor® or via halogen exchange (Halex reaction) with KF in polar aprotic solvents. To ensure regioselectivity (4,5-difluoro substitution), directing groups (e.g., methyl in ortho-xylene) and temperature control are critical. For validation, monitor reaction progress using 19F NMR to confirm fluorine incorporation at specific positions .

- Data Validation : Compare spectral data (NMR, FT-IR) with literature values for analogous difluorinated aromatics. Purity assessment via GC or HPLC (>95% by HLC) is essential for downstream applications .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- Structural Confirmation : Use 1H and 13C NMR to identify proton environments and substituent effects. Fluorine’s electron-withdrawing nature deshields adjacent protons, causing downfield shifts.

- Electronic Effects : Computational modeling (DFT) quantifies electron density distribution and frontier molecular orbitals, predicting reactivity in cross-coupling reactions .

- Reference Standards : Cross-check melting points and spectral libraries for fluorinated xylenes (e.g., CAS 620-88-2 derivatives) to avoid misassignment .

Advanced Research Questions

Q. How do steric and electronic effects of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

- Experimental Design :

- Steric Maps : Compare reaction yields with monofluorinated or non-fluorinated analogs (e.g., ortho-xylene) under identical Suzuki-Miyaura conditions.

- Electronic Profiling : Measure Hammett substituent constants (σmeta) for fluorine to correlate with reaction rates.

Q. What strategies resolve discrepancies in biological activity data for this compound derivatives (e.g., antimicrobial vs. cytotoxic effects)?

- Data Analysis Framework :

- Dose-Response Curves : Test derivatives across a concentration gradient (µM to mM) to distinguish specific activity from nonspecific toxicity.

- Mechanistic Studies : Use fluorescence-based assays (e.g., membrane permeability) or enzyme inhibition screens to identify primary targets.

Q. How can computational models predict the metabolic stability of this compound in drug design?

- Methodology :

- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP, cytochrome P450 interactions, and plasma protein binding.

- Metabolite Identification : Simulate phase I/II metabolism via docking studies with CYP3A4 or UGT isoforms. Validate with LC-MS/MS in hepatocyte models.

- Limitations : Address discrepancies between in silico predictions and in vitro results by refining force fields or incorporating solvent effects .

Q. Data Contradiction & Reproducibility

Q. How should researchers address conflicting reports on the thermal stability of this compound derivatives?

- Systematic Review :

- Controlled Replication : Reproduce decomposition studies using identical heating rates (e.g., TGA at 10°C/min) and purge gases (N2 vs. air).

- Kinetic Analysis : Apply Arrhenius equations to compare activation energies (Ea) across studies. Divergences may arise from impurities or instrumentation calibration .

Properties

Molecular Formula |

C8H8F2 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

1,2-difluoro-4,5-dimethylbenzene |

InChI |

InChI=1S/C8H8F2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 |

InChI Key |

DDEXEXKNWFMJMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)F)F |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.